Cas no 1150570-13-0 (2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid)

2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,4-Diazepine-1-acetic acid, 4-[(9H-fluoren-9-ylmethoxy)carbonyl]hexahydro-
- 2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid
- 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid
-
- MDL: MFCD08458754
- Inchi: 1S/C22H24N2O4/c25-21(26)14-23-10-5-11-24(13-12-23)22(27)28-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,25,26)
- InChI Key: HUVMLXYFRAJCRU-UHFFFAOYSA-N
- SMILES: N1(CC(O)=O)CCCN(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CC1
2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416894-1g |
2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid |
1150570-13-0 | 98% | 1g |
¥34722.00 | 2024-08-09 | |
Enamine | EN300-81352-5.0g |
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid |
1150570-13-0 | 95.0% | 5.0g |
$3728.0 | 2025-02-21 | |
Enamine | EN300-81352-0.25g |
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid |
1150570-13-0 | 95.0% | 0.25g |
$637.0 | 2025-02-21 | |
Enamine | EN300-81352-0.1g |
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid |
1150570-13-0 | 95.0% | 0.1g |
$446.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416894-100mg |
2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid |
1150570-13-0 | 98% | 100mg |
¥28495.00 | 2024-08-09 | |
Enamine | EN300-81352-0.5g |
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid |
1150570-13-0 | 95.0% | 0.5g |
$1002.0 | 2025-02-21 | |
Enamine | EN300-81352-2.5g |
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid |
1150570-13-0 | 95.0% | 2.5g |
$2520.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416894-500mg |
2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid |
1150570-13-0 | 98% | 500mg |
¥26654.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416894-50mg |
2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid |
1150570-13-0 | 98% | 50mg |
¥23328.00 | 2024-08-09 | |
Enamine | EN300-81352-10.0g |
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid |
1150570-13-0 | 95.0% | 10.0g |
$5528.0 | 2025-02-21 |
2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid Related Literature
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Louis Porte RSC Adv., 2014,4, 64506-64513
Additional information on 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid
Introduction to 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic Acid (CAS No. 1150570-13-0)
2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid, identified by its CAS number 1150570-13-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of diazepane derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a fluoren-9-ylmethoxycarbonyl moiety in its structure adds to its complexity and functionality, making it a subject of intense study for its pharmacological properties.
The molecular structure of 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid features a central diazepane ring, which is a heterocyclic compound containing nitrogen atoms. This ring system is flanked by an acetic acid side chain and a substituted benzene ring at the fourth position. The introduction of the fluoren-9-ylmethoxycarbonyl group not only enhances the compound's solubility and stability but also influences its interactions with biological targets. This modification has been strategically employed to improve binding affinity and selectivity, which are crucial factors in drug design.
In recent years, there has been a surge in research focused on developing novel diazepane-based compounds due to their demonstrated efficacy in various therapeutic areas. The chemical modifications made to 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid reflect the ongoing efforts to optimize its pharmacokinetic and pharmacodynamic profiles. The fluorene moiety, in particular, has been shown to enhance metabolic stability and reduce degradation rates, thereby prolonging the compound's bioavailability.
The synthesis of 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the fluoren-9-ylmethoxycarbonyl group necessitates careful handling of protective groups and activation strategies to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective functionalization, have been employed to achieve the desired structural modifications.
The biological activity of 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid has been extensively evaluated in various preclinical studies. These studies have highlighted its potential as an inhibitor of specific enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis and neurodegenerative diseases. The compound's ability to modulate these pathways is attributed to its unique structural features, particularly the presence of the fluoren-9-ylmethoxycarbonyl group.
One of the most intriguing aspects of 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid is its interaction with biological targets at the molecular level. The fluorene moiety has been shown to enhance binding affinity by optimizing van der Waals interactions and hydrophobic effects. This has led to the development of more potent and selective derivatives that exhibit improved therapeutic efficacy. The diazepane ring, on the other hand, contributes to the compound's ability to cross the blood-brain barrier, which is essential for treating central nervous system disorders.
The pharmacological profile of 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid has also been studied in terms of its safety and tolerability. Preliminary toxicology studies have indicated that the compound exhibits low toxicity at therapeutic doses, suggesting its potential for clinical translation. However, further studies are needed to fully assess its long-term safety profile and potential side effects.
The development of 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable tool for further research into novel therapeutic strategies. As our understanding of biological pathways continues to evolve, compounds like this are poised to play a crucial role in addressing some of the most challenging medical conditions.
In conclusion, 2-(4-{(9H-fluoren-9-yli m methoxycarbonyl}-1,4-diazepan -1 -y l)acetic acid (CAS No. 1150570 -13 -0) is a multifaceted compound with significant potential in pharmaceutical applications. Its synthesis involves sophisticated chemical techniques aimed at optimizing its biological activity and pharmacokinetic properties. The presence of the fluoren - 9 - ylmeth oxyc arb on y l group enhances its functionality by improving metabolic stability and binding affinity. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to become increasingly important in drug development efforts.
1150570-13-0 (2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid) Related Products
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)




